molecular formula C18H27NO3 B8331544 1-phenylmethyl-alpha,alpha-dimethyl-4-hydroxy-4-piperidine-acetic Acid Ethyl Ester

1-phenylmethyl-alpha,alpha-dimethyl-4-hydroxy-4-piperidine-acetic Acid Ethyl Ester

Cat. No. B8331544
M. Wt: 305.4 g/mol
InChI Key: PWWQRMWCCHKDBA-UHFFFAOYSA-N
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Patent
US05614534

Procedure details

125 ml of 1.6M butyllithium was added dropwise to a solution of 18.5 g (0.18 mole) of N-(1-methylethyl)-2-propanamine in 75 ml of tetrahydrofuran, cooled to a temperature of -70° C. The mixture was stirred for ten minutes at this temperature then 17.5 g ( 0.15 mole ) of 2-methyl-propanoic acid ethyl ester in solution in 70 ml of tetrahydrofuran was added, keeping the temperature at -70° C. After stirring for one hour at this temperature, a solution of 26 g (0.14 mole) of 1-phenylmethyl-4-piperidinone in 70 ml of tetrahydrofuran was added. The reaction medium was stirred for 1.5 h at a temperature of -70° C. and was then allowed to return to room temperature. After evaporating off the solvents under reduced pressure, the residue was poured into a saturated solution of ammonium chloride. The organic phase was extracted with ether, washed with water, dried over magnesium sulphate and filtered and the solvents were evaporated off under reduced pressure. After purification by distillation, 32 g (yield: 76%) of the desired product was obtained as an oil. B Pt=145°-150° C. (0.05 mm Hg, i.e. about 6.66 Pa)
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC(NC(C)C)C.[CH2:13]([O:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18])[CH3:14].[C:21]1([CH2:27][N:28]2[CH2:33][CH2:32][C:31](=[O:34])[CH2:30][CH2:29]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O1CCCC1>[CH2:13]([O:15][C:16](=[O:20])[C:17]([CH3:19])([CH3:18])[C:31]1([OH:34])[CH2:32][CH2:33][N:28]([CH2:27][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:29][CH2:30]1)[CH3:14]

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18.5 g
Type
reactant
Smiles
CC(C)NC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)OC(C(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for ten minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -70° C
STIRRING
Type
STIRRING
Details
After stirring for one hour at this temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction medium was stirred for 1.5 h at a temperature of -70° C.
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvents under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C1(CCN(CC1)CC1=CC=CC=C1)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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